Sulfanegen

Description

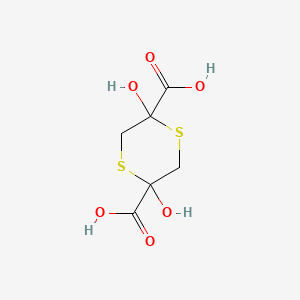

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

80003-64-1 |

|---|---|

Formule moléculaire |

C6H8O6S2 |

Poids moléculaire |

240.3 g/mol |

Nom IUPAC |

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |

Clé InChI |

GYZMXMSJOZUNEQ-UHFFFAOYSA-N |

SMILES canonique |

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |

Synonymes |

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Sulfanegen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfanegen is a novel cyanide countermeasure currently under development. It operates as a prodrug, delivering the substrate for an endogenous detoxification pathway that is distinct from the well-known rhodanese system. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. The primary mechanism involves the enzymatic conversion of cyanide to a less toxic metabolite, thiocyanate (B1210189), through the action of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

Core Mechanism of Action

This compound is a water-soluble, dimeric prodrug of 3-mercaptopyruvate (3-MP).[1] Chemically, it is a hemithioacetal cyclic dimer of 3-MP.[2] Upon administration, this compound non-enzymatically dissociates to release two molecules of 3-MP, the active sulfur donor.[3] The instability and short half-life of 3-MP make it unsuitable for direct clinical use, a limitation that the more stable prodrug form, this compound, overcomes.[2]

The released 3-MP serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.2).[4] 3-MST is a widely distributed enzyme found in both the cytosol and mitochondria of various tissues, including the central nervous system and the heart, which are primary targets of cyanide toxicity.[5] This broad tissue distribution is a key advantage over the rhodanese enzyme, which is predominantly located in the mitochondria of the liver and kidneys.[5]

The core of this compound's action lies in the 3-MST-catalyzed transfer of a sulfane sulfur atom from 3-MP to the cyanide ion (CN⁻). This reaction detoxifies cyanide by converting it to the significantly less toxic and readily excretable thiocyanate (SCN⁻).[2][4]

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The detoxification process via the 3-MST pathway can be summarized in two main steps:

-

Enzyme Persulfidation: The 3-MST enzyme reacts with 3-mercaptopyruvate. A cysteine residue in the active site of 3-MST attacks the sulfur atom of 3-MP, forming an enzyme-persulfide intermediate and releasing pyruvate.

-

Sulfur Transfer to Cyanide: The persulfide sulfur atom is then transferred from the enzyme to a cyanide ion, forming thiocyanate (SCN⁻) and regenerating the active enzyme.

This mechanism is illustrated in the signaling pathway diagram below.

Secondary Mechanisms of Action

In addition to the primary detoxification pathway, preclinical research suggests potential secondary mechanisms that may contribute to the overall efficacy of this compound. The active metabolite, 3-MP, has been shown to be a potent antioxidant capable of quenching reactive oxygen species (ROS) induced by cyanide.[6] Furthermore, the 3-MST pathway is also involved in the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule with cytoprotective effects.[6][7]

Quantitative Data

The efficacy and kinetics of this compound and its active metabolite have been characterized in several preclinical studies. The following tables summarize the key quantitative findings.

Enzyme Kinetics

The kinetic parameters of human 3-mercaptopyruvate sulfurtransferase (3-MST) for its substrates, 3-mercaptopyruvate and cyanide, have been determined.

| Parameter | Value | Substrate(s) |

| Km | 350 ± 62 µM | 3-Mercaptopyruvate (3-MP) |

| Km | 6 ± 1 mM | Potassium Cyanide (KCN) |

| Vmax | 4.3 ± 0.3 µmol min⁻¹ mg⁻¹ | 3-MP and KCN |

| Table 1: Kinetic parameters of human 3-MST for the cyanide detoxification reaction.[1] |

In Vivo Efficacy

The efficacy of this compound as a cyanide antidote has been demonstrated in various animal models. The effective dose for 50% survival (ED₅₀) has been established under different conditions.

| Animal Model | Cyanide Challenge | Administration Route | Timing | ED₅₀ |

| Mouse | 0.24 mmol/kg KCN (intraperitoneal) | Intravenous | Immediately before KCN | 0.14 mmol/kg |

| Mouse | 534 ppm HCN gas (30 min exposure) | Intraperitoneal | 15 min before HCN | 0.077 mmol/kg |

| Table 2: In vivo efficacy (ED₅₀) of this compound in mouse models of cyanide poisoning.[8] |

Additional studies have shown that an intramuscular dose of 0.06 mmol/kg of this compound resulted in 100% survival in mice when administered up to three minutes after a lethal injection of KCN.[8] In a juvenile pig model, intravenous administration of this compound sodium reversed the toxic effects of cyanide, with all treated animals surviving.[3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rabbits, monitoring the plasma concentration of the active metabolite, 3-MP, following intramuscular administration.

| Parameter | Value | Animal Model |

| Half-life (t₁/₂) | ~114 minutes | Rabbit |

| Pharmacokinetic Model | One-compartment model with first-order distribution and elimination | Rabbit |

| Table 3: Pharmacokinetic parameters of 3-MP following intramuscular administration of this compound in rabbits.[1][4] |

Visualizations

Signaling Pathway Diagram

Caption: The metabolic pathway of this compound from prodrug to cyanide detoxification.

Experimental Workflow: 3-MST Activity Assay

References

- 1. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blazingprojects.com [blazingprojects.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. blazingprojects.com [blazingprojects.com]

- 8. The Combination of Cobinamide and this compound Is Highly Effective in Mouse Models of Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Chemical Synthesis of Sulfanegen and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Sulfanegen and its derivatives. This compound, a prodrug of 3-mercaptopyruvic acid (3-MP), is a promising experimental antidote for cyanide poisoning.[1][2] It functions by delivering 3-MP, a substrate for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), which detoxifies cyanide by converting it to the less toxic thiocyanate (B1210189).[3][4][5] This document details the synthetic protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows using diagrams as specified.

Core Synthesis: From Bromopyruvic Acid to this compound Acid

The foundational synthesis of this compound involves a two-step process starting from bromopyruvic acid. The initial product is the sodium salt of this compound, which exists as a stable 1,4-dithiane (B1222100) dimer (2b).[3] This salt can then be converted to the free acid form (6), which serves as the precursor for various derivatives.[3]

Experimental Protocol 1: Synthesis of this compound Acid (6)

This protocol outlines the conversion of bromopyruvic acid to the stable this compound free acid.

Step 1: Synthesis of this compound Sodium (2b)

-

Treat bromopyruvic acid with two equivalents of sodium hydrosulfide (B80085) (NaSH).[3]

-

The reaction proceeds to form the sodium salt of the 1,4-dithiane dimer of 3-mercaptopyruvate, referred to as this compound sodium (2b).[3]

Step 2: Conversion to this compound Acid (6)

-

The resulting sodium salt (2b) is passed through a cation exchange column in its acid form (e.g., Dowex 50 H+).[3]

-

This step quantitatively converts the sodium salt to the free acid (6).[3]

-

The final product is isolated for subsequent use or derivatization.

Data Presentation: Synthesis of this compound Acid

The conversion of the sodium salt to the free acid is reported to be quantitative.

| Parameter | Value | Reference |

| Conversion Yield (Salt to Acid) | Quantitative | [3] |

| Purity (Synthesized by Sai Life Sciences) | >95% | [4] |

Logical Workflow: Synthesis of this compound Acid

Synthesis of this compound Derivatives: Amine Salts

To improve the aqueous solubility of this compound for potential intramuscular administration, various amine salts have been synthesized.[3] The low solubility of the sodium salt (0.35 M) prompted the development of more soluble organic ammonium (B1175870) salt derivatives.[3]

Experimental Protocol 2: General Synthesis of this compound Amine Salts

-

Begin with the isolated this compound free acid (6) from Protocol 1.

-

Add a stoichiometric amount of the desired biologically compatible counter base (e.g., triethanolamine, diethanolamine, ethanolamine) to the acid.[3]

-

Remove the solvent via lyophilization to yield the final amine salt derivative.[3]

Data Presentation: Solubility of this compound Salts

The following table summarizes the solubility of various this compound salts, highlighting the significant improvement achieved with specific organic amines.

| Counter Base | Salt Form | Aqueous Solubility (M) | Reference |

| Sodium | This compound Sodium | 0.35 | [3] |

| Tromethamine (Tris) | This compound Tris Salt | Marginally Soluble | [3] |

| D-glucosamine | This compound Glucosamine Salt | Marginally Soluble | [3] |

| Meglumine (B1676163) | This compound Meglumine Salt | > 1 | [3] |

| Ethanolamine | This compound Ethanolamine Salt | > 1 | [3] |

| Diethanolamine (DEA) | This compound DEA Salt | > 1 | [3] |

| Triethanolamine (TEA) | This compound TEA Salt | > 1 | [1][3] |

| N,N-dimethylaminoethanol | This compound Deanol Salt | > 1 | [3] |

Note: The highly soluble meglumine salt was noted to be a hygroscopic glass, making it difficult to handle and unsuitable for further development.[3]

Related Synthesis: 3-Mercaptopyruvic Acid Monomer

While this compound exists as a stable dimer, its therapeutic activity relies on its conversion to the 3-mercaptopyruvic acid (3-MP) monomer in vivo.[1] The direct synthesis of the unstable 3-MP monomer has been a challenge, often resulting in the dimer.[6] A simple, high-purity synthesis was developed to isolate the monomer.[6]

Experimental Protocol 3: Synthesis of 3-Mercaptopyruvic Acid

This two-step protocol uses a protecting group strategy to prevent dimerization.

Step 1: Synthesis of Protected 3-MP Derivative

-

Dissolve bromopyruvic acid in dichloromethane.

-

Add triphenylmethanethiol (B167021) and N,N-diisopropylethylamine.[6]

-

This reaction yields a 3-mercaptopyruvic acid derivative with the sulfur atom protected by a trityl group.[6]

Step 2: Deprotection to Yield 3-Mercaptopyruvic Acid

-

Treat the protected intermediate with trifluoroacetic acid and triisopropylsilane (B1312306) in dichloromethane.[6]

-

This deprotection step yields the final 3-mercaptopyruvic acid monomer with high purity.[6]

-

The overall yield for this process is reported as 54%.[6]

Mechanism of Action: Cyanide Detoxification Pathway

This compound's primary mechanism of action is to serve as a sulfur donor for the 3-MST enzyme.[4][5] In vivo, the this compound dimer dissociates to provide two molecules of 3-MP.[7] The 3-MST enzyme then catalyzes the transfer of a sulfur atom from 3-MP to a cyanide ion (CN⁻), forming the significantly less toxic thiocyanate (SCN⁻), which is then excreted.[3][7]

Signaling Pathway: 3-MST Mediated Cyanide Detoxification

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of this compound for mass cyanide casualties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple Synthesis of 3-Mercaptopyruvic Acid - ChemistryViews [chemistryviews.org]

- 7. Cyanide poisoning - Wikipedia [en.wikipedia.org]

The Pivotal Role of 3-Mercaptopyruvate Sulfurtransferase in Cyanide Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanide is a potent and rapidly acting toxic agent that poses a significant threat to human health. The primary mechanism of cyanide toxicity involves the inhibition of mitochondrial cytochrome c oxidase, leading to cellular hypoxia and rapid cell death. The body possesses endogenous detoxification pathways to counteract cyanide poisoning, with the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) playing a critical role. This technical guide provides an in-depth analysis of the function of 3-MST in cyanide detoxification, including its enzymatic mechanism, kinetic properties, and its interplay with cellular signaling pathways in response to cyanide exposure. Detailed experimental protocols for assessing 3-MST activity are also provided to facilitate further research and the development of novel therapeutic interventions.

Introduction

3-Mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.2) is a key enzyme in the metabolism of sulfur-containing compounds and a crucial component of the cellular defense against cyanide.[1] Unlike rhodanese, another sulfurtransferase involved in cyanide detoxification which is primarily localized in the mitochondria, 3-MST is found in both the cytoplasm and mitochondria.[1] This dual localization allows 3-MST to act as a first line of defense against cyanide in the cytoplasm, with the mitochondrial pool providing a secondary detoxification mechanism.[1] This guide will explore the multifaceted role of 3-MST in mitigating cyanide toxicity.

The Enzymatic Mechanism of Cyanide Detoxification by 3-MST

The fundamental role of 3-MST in cyanide detoxification is to catalyze the transfer of a sulfur atom from a sulfur donor to the cyanide ion (CN⁻), converting it into the significantly less toxic thiocyanate (B1210189) (SCN⁻).[1] The primary sulfur donor for this reaction is 3-mercaptopyruvate (3-MP).

The detoxification process proceeds through a double displacement (ping-pong) mechanism involving a persulfide intermediate formed at the catalytic cysteine residue in the active site of 3-MST.

-

Step 1: Formation of the Persulfide Intermediate. 3-mercaptopyruvate binds to the active site of 3-MST. The enzyme then abstracts the sulfane sulfur from 3-MP, forming a persulfide intermediate on a key cysteine residue (Cys-SSH) and releasing pyruvate.

-

Step 2: Sulfur Transfer to Cyanide. The highly nucleophilic cyanide ion attacks the outer sulfur atom of the persulfide intermediate. This results in the formation of thiocyanate (SCN⁻) and the regeneration of the enzyme's active site cysteine.

This enzymatic reaction effectively neutralizes the toxic cyanide ion.

Quantitative Data: A Comparative Kinetic Analysis of 3-MST and Rhodanese

The efficiency of cyanide detoxification is dependent on the kinetic parameters of the enzymes involved. The following table summarizes the key kinetic constants for 3-MST and rhodanese from various sources, providing a basis for their comparative evaluation.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Source Organism/Tissue |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Cyanide (KCN) | 1.09 | 3.08 | Limicolaria flammae (Snail) Hemolymph[2] |

| 3-Mercaptopyruvate | 7.02 | 0.0461 | CysA2 (a rhodanese-like protein)[3] | |

| Cyanide (with 3-MP) | 9.11 | 0.0164 | CysA2 (a rhodanese-like protein)[3] | |

| Rhodanese | Cyanide (KCN) | 25.0 | 5.0 (RU) | Coptodon zillii (Fish) Liver[4] |

| Thiosulfate | 20.0 | 1.7 (RU) | Coptodon zillii (Fish) Liver[4] | |

| Cyanide | 0.85 | - | Mouse Liver[5] | |

| Thiosulfate | 4.74 | - | Mouse Liver[5] | |

| Cyanide | 5.85 | 55.04 | Saccharomyces cerevisiae[1] | |

| Thiosulfate | 32.50 | 55.04 | Saccharomyces cerevisiae[1] | |

| Cyanide | 1.66 | 8.69 | CysA2 (a rhodanese-like protein)[3] | |

| Thiosulfate | 2.97 | 7.40 | CysA2 (a rhodanese-like protein)[3] |

Note: RU (Rhodanese Units) are a measure of enzyme activity and may not be directly comparable to µmol/min/mg without further information on the specific activity calculation.

Signaling Pathways and Cellular Responses to Cyanide

Cyanide exposure triggers a cascade of cellular events, primarily initiated by the inhibition of mitochondrial respiration. This leads to a rapid decrease in ATP production and the generation of reactive oxygen species (ROS), initiating a state of oxidative stress.[3][4]

Cyanide-Induced Cellular Stress and Apoptosis

The resulting oxidative stress and elevated intracellular calcium levels activate downstream signaling pathways, including the transcription factor NF-κB and the caspase cascade, ultimately leading to programmed cell death (apoptosis). [6]

The Protective Role of 3-MST

3-MST plays a direct protective role by detoxifying cyanide, thereby preventing the initial insult to the mitochondrial electron transport chain. By converting cyanide to thiocyanate, 3-MST helps to maintain cellular respiration, reduce ROS production, and mitigate the downstream apoptotic signaling.

Experimental Protocols

Accurate measurement of 3-MST activity is essential for understanding its role in cyanide detoxification and for screening potential therapeutic agents. The most common method is a spectrophotometric assay that quantifies the amount of thiocyanate produced.

Spectrophotometric Assay for 3-MST Activity

This protocol is adapted from methods that measure the formation of thiocyanate, which, in the presence of ferric nitrate (B79036), forms a colored complex that can be quantified spectrophotometrically.

Materials:

-

Potassium cyanide (KCN) solution (e.g., 0.5 M)

-

3-Mercaptopyruvate (3-MP) solution (e.g., 0.3 M)

-

Tris-HCl buffer (e.g., 1 M, pH 8.0-9.0)

-

Ferric nitrate (Fe(NO₃)₃) reagent (e.g., 0.2 M in nitric acid)

-

Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

-

Enzyme preparation (e.g., tissue homogenate, purified 3-MST)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, 3-MP solution, and the enzyme preparation.

-

Initiation of Reaction: Start the enzymatic reaction by adding the KCN solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA solution. This will precipitate the proteins.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.

-

Color Development: Transfer the supernatant to a new tube and add the ferric nitrate reagent. A reddish-brown color will develop due to the formation of the ferric-thiocyanate complex.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 460 nm) using a spectrophotometer.

-

Quantification: Determine the concentration of thiocyanate produced using a standard curve prepared with known concentrations of potassium thiocyanate (KSCN).

-

Calculation of Enzyme Activity: Express the 3-MST activity as the amount of thiocyanate produced per unit time per milligram of protein.

Experimental Workflow

Caption: Workflow for the spectrophotometric assay of 3-MST activity.

Therapeutic Implications and Future Directions

The critical role of 3-MST in cyanide detoxification makes it an attractive target for the development of novel antidotes. Strategies focused on enhancing 3-MST activity or providing bioavailable sulfur donors are promising avenues for therapeutic intervention.

One such approach has led to the development of sulfanegen, a prodrug of 3-mercaptopyruvate. This compound is designed to be more stable in circulation and efficiently deliver the 3-MP substrate to 3-MST, thereby boosting the endogenous detoxification capacity.

Future research should focus on:

-

The development of more potent and specific activators of 3-MST.

-

Investigating the regulation of 3-MST expression and activity under conditions of cyanide exposure.

-

Exploring the potential of gene therapy or protein engineering to enhance 3-MST-mediated cyanide detoxification.

Conclusion

3-Mercaptopyruvate sulfurtransferase is a vital enzyme in the cellular defense against cyanide poisoning. Its dual cytoplasmic and mitochondrial localization, coupled with its efficient catalytic mechanism, underscores its importance in neutralizing this potent toxin. A thorough understanding of its kinetic properties, its role in cellular signaling pathways, and the development of reliable experimental assays are crucial for advancing research and developing effective countermeasures against cyanide toxicity. The continued exploration of 3-MST as a therapeutic target holds significant promise for improving outcomes in cases of cyanide exposure.

References

- 1. hh.um.es [hh.um.es]

- 2. researchgate.net [researchgate.net]

- 3. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanide-induced apoptosis involves oxidative-stress-activated NF-kappaB in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Prodrug Properties of Sulfanegen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen is a promising experimental antidote for cyanide poisoning, engineered as a prodrug of 3-mercaptopyruvate (B1229277) (3-MP).[1][2] Cyanide exerts its toxicity by inhibiting cytochrome c oxidase, leading to a rapid cessation of cellular respiration.[3] Current antidotes face limitations, particularly in mass casualty scenarios, often requiring intravenous administration by trained personnel.[3][4] this compound, conversely, is designed for rapid intramuscular administration, offering a significant advantage in emergency situations.[4][5] This technical guide provides an in-depth analysis of the core prodrug properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacokinetics.

Introduction: The Prodrug Strategy for Cyanide Antidotes

The development of this compound is rooted in the strategy of enhancing the body's natural cyanide detoxification pathways. One such pathway involves the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is widely distributed throughout the body, including the central nervous system.[3][5] 3-MST detoxifies cyanide by transferring a sulfur atom from its substrate, 3-mercaptopyruvate (3-MP), to the cyanide ion (CN⁻), forming the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine.[1][3][6]

However, 3-MP itself is not a viable drug candidate due to its poor stability and short half-life in the bloodstream.[2][6] To overcome this limitation, this compound was developed as a stable, dimeric prodrug of 3-MP.[7] Upon administration, this compound (a 1,4-dithiane) is designed to non-enzymatically dissociate under physiological conditions to release two molecules of the active 3-MP, thereby providing a sustained supply of the substrate for the 3-MST enzyme.[1]

Mechanism of Action: From Prodrug to Detoxification

The primary mechanism of action of this compound involves its conversion to 3-MP and the subsequent 3-MST-catalyzed detoxification of cyanide. This process can be visualized as a signaling pathway.

Caption: Mechanism of action of this compound as a prodrug for cyanide detoxification.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the pharmacokinetics and efficacy of this compound.

Table 1: Pharmacokinetic Parameters of 3-MP after Intramuscular this compound Administration in Rabbits

| Parameter | Value | Reference |

| Half-life (t½) | ~114 minutes | [8][9] |

| Model | One-compartment with first-order distribution and elimination | [8][9] |

Table 2: Efficacy of this compound in a Non-Lethal Mouse Model of Cyanide Toxicity

| Treatment Group | Righting Reflex Recovery Time (minutes, mean ± SD) | Reference |

| This compound | 8.7 ± 1.0 | [10] |

| Sodium Nitrite/Thiosulfate | 16.4 ± 2.2 | [10] |

| Hydroxocobalamin (Cbl) | 12.6 ± 3.3 | [10] |

Table 3: Efficacy of this compound in a Lethal Cyanide Inhalation Mouse Model (Pre-exposure)

| This compound Dose (mmol/kg) | Survival Rate | ED₅₀ (mmol/kg) | Reference |

| 0 (Saline) | 0% | \multirow{3}{*}{0.077} | [11] |

| 0.06 - 0.1 | Intermediate | [11] | |

| 0.2 | 100% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Efficacy Study: Non-Lethal Mouse Model

This protocol is based on the method used to assess the reduction in righting reflex recovery time in mice exposed to a non-lethal dose of cyanide.[3]

Objective: To evaluate the antidotal efficacy of this compound by measuring the time taken for mice to recover their righting reflex after a non-lethal cyanide challenge.

Materials:

-

Male Swiss-Webster mice

-

This compound sodium solution

-

Potassium cyanide (KCN) solution

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal (IP) administration

Procedure:

-

Acclimatize mice to the laboratory environment.

-

Divide mice into treatment groups (e.g., this compound, placebo).

-

Administer the test compound (this compound solution) or placebo (PBS) via IP injection.

-

Five minutes after the antidote/placebo administration, administer a toxic, but non-lethal, dose of KCN via IP injection.

-

Immediately after KCN administration, place the mouse on its back and start a timer.

-

Observe the mouse and record the time it takes to right itself (i.e., return to a normal, upright posture). This is the righting reflex recovery time.

-

Monitor animals for 24 hours to ensure survival.[3]

-

Statistically analyze the righting reflex recovery times between the different treatment groups.

Caption: Workflow for the non-lethal mouse model of cyanide toxicity.

Pharmacokinetic Study: LC-MS/MS Analysis of 3-MP in Rabbit Plasma

This protocol is based on the methodology for quantifying 3-MP concentrations in plasma following this compound administration.[3][12]

Objective: To determine the pharmacokinetic profile of 3-MP after intramuscular administration of this compound.

Materials:

-

New Zealand White rabbits

-

This compound solution for intramuscular (IM) injection

-

EDTA-containing collection tubes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical standards of 3-MP

Procedure:

-

House rabbits and collect baseline blood samples into EDTA tubes.

-

Administer a single dose of this compound (e.g., 149 mg/kg) via IM injection in the thigh.[12]

-

Collect blood samples from an artery at specified time points (e.g., 0.5, 1, 5, 10, 30, 60, 120, 240 minutes) post-administration.[12]

-

Immediately after collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.[12]

-

Store plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis. This may involve protein precipitation and derivatization to improve chromatographic behavior.

-

Analyze the samples using a validated HPLC-MS/MS method. Key parameters for a previously developed method include:[3]

-

Total run time: 5.1 minutes

-

Limit of detection: 0.1 µM

-

Linear dynamic range: 0.5–100 µM

-

-

Construct a calibration curve using the analytical standards of 3-MP.

-

Quantify the concentration of 3-MP in each plasma sample.

-

Use the concentration-time data to perform pharmacokinetic modeling and determine parameters such as half-life, volume of distribution, and clearance.

Caption: Workflow for the pharmacokinetic study of this compound in rabbits.

Enzyme Activity Assay: 3-Mercaptopyruvate Sulfurtransferase (3-MST)

This protocol is based on a colorimetric method for determining 3-MST activity.[4][5]

Objective: To measure the enzymatic activity of 3-MST in a biological sample.

Materials:

-

Biological sample (e.g., tissue homogenate, red blood cell lysate)

-

Sodium phosphate (B84403) buffer (0.12 M, pH 8.0)

-

Sodium sulfite (B76179) (0.5 M)

-

Dithiothreitol (0.15 M)

-

3-mercaptopyruvate sodium salt (0.1 M)

-

Perchloric acid (PCA, 1.2 M)

-

Reagents for pyruvate detection (e.g., pyruvate oxidase, peroxidase, and a chromogenic substrate)

-

Spectrophotometer

Procedure:

-

Prepare the biological sample (e.g., homogenize tissue in phosphate buffer).

-

Prepare the incubation mixture in a microcentrifuge tube containing:

-

250 µL of 0.12 M sodium phosphate buffer, pH 8.0

-

50 µL of 0.5 M sodium sulfite

-

50 µL of 0.15 M dithiothreitol

-

50 µL of the biological sample

-

50 µL of distilled water

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding 50 µL of 0.1 M 3-mercaptopyruvate solution.

-

Incubate the reaction mixture for 15 minutes at 37°C.[5]

-

Stop the reaction by adding 250 µL of 1.2 M PCA.[5]

-

Centrifuge the samples at 1600 x g for 5 minutes to pellet the precipitated protein.[5]

-

Transfer the supernatant to a new tube.

-

Measure the amount of pyruvate formed in the supernatant using a coupled colorimetric assay. This typically involves using pyruvate oxidase and peroxidase to generate a colored product that can be measured spectrophotometrically (e.g., at 555 nm).[4]

-

Calculate the 3-MST activity based on the amount of pyruvate produced per unit of time and protein concentration.

Conclusion

This compound represents a significant advancement in the development of cyanide countermeasures. Its design as a stable, intramuscularly injectable prodrug that leverages the endogenous 3-MST detoxification pathway addresses many of the logistical challenges associated with current cyanide antidotes. The quantitative data from preclinical studies in various animal models demonstrate its rapid action and efficacy. The experimental protocols detailed herein provide a framework for the continued evaluation and development of this compound and other next-generation cyanide antidotes. Further research, including clinical trials, will be crucial to fully establish its safety and efficacy profile in humans.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uib.no [uib.no]

- 3. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expression and Activity of Rhodanese, 3-Mercaptopyruvate Sulfurtransferase, Cystathionine γ-Lyase in the Most Frequently Chosen Cellular Research Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Sodium Treatment in a Rabbit Model of Sub-Lethal Cyanide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DMTS is an effective treatment in both an inhalation and injection model for cyanide poisoning using unanesthetized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. The Combination of Cobinamide and this compound Is Highly Effective in Mouse Models of Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vivo Conversion of Sulfanegen to 3-Mercaptopyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP) developed as a more stable and bioavailable precursor for the enzymatic detoxification of cyanide. This technical guide provides an in-depth overview of the in vivo conversion of this compound to 3-MP and the subsequent action of 3-mercaptopyruvate sulfurtransferase (3-MST) in cyanide antagonism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and toxicology.

Introduction

Cyanide is a potent and rapidly acting metabolic poison that inhibits cellular respiration, leading to severe and often fatal consequences.[1] The development of effective and rapidly administrable antidotes is a critical area of research, particularly for mass casualty scenarios.[1] this compound has emerged as a promising cyanide antidote, acting as a prodrug for 3-mercaptopyruvate (3-MP).[2] Unlike 3-MP, which has poor stability and bioavailability, this compound is a stable, water-soluble compound that can be administered intramuscularly.[1][2] In physiological systems, this compound, a dithiane dimer, non-enzymatically dissociates into two equivalents of 3-MP.[3] The therapeutic action of this compound is primarily mediated by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which utilizes 3-MP as a sulfur donor to convert cyanide into the significantly less toxic thiocyanate (B1210189).[2][4]

This guide details the biochemical basis of this compound's action, from its conversion to 3-MP to the enzymatic detoxification of cyanide by 3-MST. It also provides practical information for researchers, including quantitative data on enzyme kinetics and pharmacokinetics, as well as detailed experimental protocols for assessing 3-MST activity and the in vivo efficacy of this compound.

Biochemical Pathway and Mechanism of Action

The primary mechanism of this compound as a cyanide antidote involves its conversion to 3-MP and the subsequent sulfur transfer reaction catalyzed by 3-MST.

In Vivo Conversion of this compound to 3-Mercaptopyruvate

This compound (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium (B8443419) salt) is a dimeric prodrug that spontaneously dissociates in physiological conditions (pH 7.4) to yield two molecules of 3-mercaptopyruvate (3-MP).[3][5] This non-enzymatic conversion ensures a rapid and sustained supply of the active sulfur donor, 3-MP, to the systemic circulation.

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The detoxification of cyanide is primarily carried out by two mitochondrial enzymes in mammals: rhodanese and 3-mercaptopyruvate sulfurtransferase (3-MST).[1] While rhodanese utilizes thiosulfate (B1220275) as its substrate, 3-MST uses 3-MP.[1] The 3-MST pathway is considered a highly promising target for cyanide antagonism due to the wider tissue distribution of 3-MST, which is present in both the cytosol and mitochondria of various organs, including the central nervous system, a primary target of cyanide toxicity.[1][4]

The reaction catalyzed by 3-MST involves the transfer of a sulfane sulfur atom from 3-MP to cyanide, resulting in the formation of pyruvate (B1213749) and the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[3] This process involves the formation of a persulfide intermediate on a cysteine residue within the active site of 3-MST.[1]

Upstream Production of Endogenous 3-Mercaptopyruvate

Endogenous 3-MP is produced from the amino acid L-cysteine through a two-step process involving cysteine aminotransferase (CAT) and from D-cysteine via diamine oxidase (DAO).[4][6] However, the endogenous supply of 3-MP is limited, highlighting the therapeutic utility of an exogenous source like this compound during acute cyanide poisoning.[3]

Secondary Mechanisms of Action

Beyond serving as a substrate for 3-MST, 3-MP itself exhibits antioxidant properties and can quench reactive oxygen species (ROS) induced by cyanide.[7] Furthermore, 3-MST can catalyze the production of hydrogen sulfide (B99878) (H₂S) from 3-MP, a signaling molecule with known neuroprotective effects.[7][8]

Quantitative Data

Enzyme Kinetics of Human 3-Mercaptopyruvate Sulfurtransferase

The following table summarizes the kinetic parameters of human 3-MST for the production of H₂S from 3-MP in the presence of the physiological persulfide acceptor, thioredoxin. The reaction was monitored by the oxidation of NADPH at 340 nm.[9]

| Parameter | Value | Reference |

| Km for 3-Mercaptopyruvate | 393 ± 26 µM | [9] |

| Vmax for NADPH Oxidation | 2.3 ± 0.2 µmol min⁻¹ mg⁻¹ | [9] |

Pharmacokinetics of 3-Mercaptopyruvate after this compound Administration

Pharmacokinetic studies in rabbits following a single intramuscular administration of this compound (149 mg/kg) have been conducted. The plasma concentrations of the active metabolite, 3-MP, were monitored by LC-MS/MS.[10]

| Parameter | Value | Reference |

| Half-life (t1/2) of 3-MP | ~114 minutes | [10] |

| Pharmacokinetic Model | One-compartment model with first-order distribution and elimination | [10] |

Tissue Distribution of 3-Mercaptopyruvate

A study in mice investigated the plasma and brain distribution of 3-MP following a 50 mg/kg intraperitoneal injection of this compound.[7]

| Time Point | Plasma Concentration | Brain Concentration (Cmax) | Reference |

| 1 hour | Plummeted to baseline within 2 hours | 46 µM | [7] |

3-MST Activity in Tissues

The specific activity of 3-MST has been measured in various tissues from different species. The activity is defined as µmol of thiocyanate produced per mg of protein per minute.[11]

| Species | Tissue | Specific Activity (µmol SCN⁻/mg protein/min) | Reference |

| Swine | Liver | 0.044 ± 0.013 | [11] |

| Swine | Kidney | 0.050 ± 0.016 | [11] |

| Male Swiss-Webster Mice | Erythrocytes | 140.1 ± 16.8 | [11] |

Experimental Protocols

Quantification of 3-Mercaptopyruvate in Plasma using HPLC-MS/MS

This method allows for the sensitive and specific quantification of 3-MP in biological matrices.[2][4]

4.1.1. Materials

-

Internal Standard: ¹³C₃-3-MP

-

Protein Precipitation Agent: Acetonitrile

-

Derivatizing Agent: Monobromobimane (B13751) (to prevent dimerization of 3-MP)

-

HPLC system coupled to a tandem mass spectrometer

4.1.2. Sample Preparation

-

Spike plasma samples with the internal standard (¹³C₃-3-MP).

-

Precipitate plasma proteins using acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Add monobromobimane to the supernatant and incubate to derivatize 3-MP.

4.1.3. HPLC-MS/MS Analysis

-

The derivatized 3-MP is separated by reverse-phase HPLC and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

The method has a reported limit of detection of 0.1 µM and a linear dynamic range of 0.5–100 µM.[2][4]

Colorimetric Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity

This assay measures the activity of 3-MST by quantifying the production of pyruvate, a product of the sulfur transfer reaction. The pyruvate is then used in a coupled enzymatic reaction that produces a colored product.[12]

4.2.1. Principle 3-MST catalyzes the conversion of 3-MP to pyruvate. Pyruvate oxidase then converts pyruvate to acetyl phosphate (B84403), CO₂, and H₂O₂. Peroxidase, in the presence of H₂O₂, catalyzes the oxidative coupling of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine (B1666024) to form a colored product, which is measured spectrophotometrically at 555 nm. The rate of color formation is proportional to the 3-MST activity.

4.2.2. Reagents

-

Phosphate buffer (pH 8.0)

-

Sodium sulfite

-

Dithiothreitol (DTT)

-

3-Mercaptopyruvate (substrate)

-

Perchloric acid (PCA) to stop the reaction

-

Pyruvate oxidase

-

Peroxidase

-

N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine

-

4-aminoantipyrine

4.2.3. Procedure

-

Prepare a reaction mixture containing phosphate buffer, sodium sulfite, and DTT.

-

Add the biological sample (e.g., cell homogenate) to the reaction mixture.

-

Initiate the reaction by adding 3-mercaptopyruvate.

-

Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to remove precipitated proteins.

-

Add the supernatant to a new reaction mixture containing the components of the colorimetric detection system (pyruvate oxidase, peroxidase, and chromogenic substrates).

-

Incubate and measure the absorbance at 555 nm.

In Vivo Efficacy Study of this compound in an Animal Model of Cyanide Toxicity

This protocol outlines a general procedure for evaluating the antidotal efficacy of this compound in a juvenile pig model of cyanide poisoning.[3]

4.3.1. Animal Model and Induction of Cyanide Toxicity

-

Anesthetize and mechanically ventilate juvenile pigs.

-

Monitor vital signs, blood gases, blood cyanide levels, and serum lactate (B86563).

-

Induce cyanide toxicity by intravenous infusion of sodium cyanide (NaCN) or sodium nitroprusside (SNP) until severe lactic acidosis and hypotension are observed.

4.3.2. Antidote Administration and Monitoring

-

Once peak toxicity is reached, administer this compound sodium intravenously or intramuscularly. A placebo is administered to a control group.

-

Monitor the reversal of cyanide toxicity. The primary endpoint is survival.

-

Secondary endpoints include the normalization of serum lactate levels and the restoration of hemodynamic stability.

Visualizations

Biochemical Pathways

Caption: Biochemical pathway of this compound conversion and cyanide detoxification.

Experimental Workflow

Caption: In vivo efficacy testing workflow for this compound.

Regulatory Relationship

It is important to note that while the acronym "MST" is used for both 3-mercaptopyruvate sulfurtransferase (the enzyme central to this guide) and Mammalian Ste20-like kinases (MST1/2, which are core components of the Hippo signaling pathway), these are distinct proteins with different functions. Current research does not indicate a direct regulatory relationship where the Hippo pathway kinases (MST1/2) regulate the expression or activity of 3-mercaptopyruvate sulfurtransferase.

Caption: Distinction between Hippo pathway's MST1/2 and 3-MST enzyme.

Conclusion

This compound represents a significant advancement in the development of cyanide antidotes. Its favorable stability, bioavailability, and mechanism of action, which leverages the widely distributed 3-MST enzyme, make it a promising candidate for clinical use. This technical guide provides a foundational understanding of the in vivo conversion of this compound to 3-MP and its subsequent role in cyanide detoxification. The provided quantitative data and experimental protocols are intended to facilitate further research and development in this critical area of toxicology and emergency medicine. Future research should continue to explore the full therapeutic potential of this compound and further elucidate the regulatory mechanisms of the 3-MST pathway.

References

- 1. mybiosource.com [mybiosource.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Stk4 -Foxp3-P65 Transcriptional Complex Promotes Treg Cell Activation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blazingprojects.com [blazingprojects.com]

- 6. This compound stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hippo kinases MST1 and MST2 control the differentiation of the epididymal initial segment via the MEK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Sulfanegen Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen, the dimeric form of 3-mercaptopyruvate (B1229277) (3-MP), is a promising cyanide antidote that functions as a prodrug, delivering 3-MP to the mitochondrial enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) for the detoxification of cyanide to the less toxic thiocyanate (B1210189). The efficacy and developability of this compound are critically dependent on the physicochemical properties of its salt forms, which influence solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of various this compound salts, including the sodium, meglumine, ethanolamine, diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) salts. It details experimental protocols for their synthesis and characterization and illustrates key pathways and workflows.

Introduction

Acute cyanide poisoning is a significant threat, and the development of rapidly acting, easily administered antidotes is a critical medical countermeasure. This compound has emerged as a promising candidate due to its novel mechanism of action, which leverages the endogenous 3-MST pathway.[1] However, the free acid form of this compound has limited aqueous solubility. Consequently, the formation of various salts is essential to improve its pharmaceutical properties, particularly for intramuscular administration in mass casualty scenarios.[2][3] This guide summarizes the available data on the physicochemical characteristics of different this compound salts to aid in their further development and application.

Physicochemical Properties

The selection of an appropriate salt form is a crucial step in drug development, impacting solubility, stability, and manufacturability. While comprehensive data for all this compound salts are not publicly available, this section summarizes the known properties.

Solubility

Aqueous solubility is a critical parameter for an intramuscularly administered cyanide antidote. The sodium salt of this compound exhibits insufficient solubility for this purpose, leading to the investigation of various organic amine salts.[2]

| Salt Form | Counter-ion | Molar Solubility (M) | Notes |

| This compound Sodium | Na⁺ | 0.35[2][3] | Insufficiently soluble for effective IM administration.[2] |

| This compound Meglumine | Meglumine | > 1.0[2] | Highly soluble but difficult to handle due to being a hygroscopic glass.[2] |

| This compound Ethanolamine | Ethanolamine | > 1.0[2] | High solubility. |

| This compound Diethanolamine (DEA) | Diethanolamine | > 1.0[2] | High solubility. |

| This compound Triethanolamine (TEA) | Triethanolamine | > 1.0[2][3] | High solubility and well-tolerated in preclinical models.[3] |

Table 1: Aqueous Solubility of Different this compound Salts

Melting Point and Thermal Stability

Specific melting points for the various this compound salts are not detailed in the available literature. However, thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) is the standard method for determining these properties. For amine salts of organic acids, it is common for the salt to decompose at temperatures above its melting point. The melting point of the related compound 2,5-dihydroxy-1,4-dithiane is reported to be 130 °C.[4]

pKa

The pKa of the carboxylic acid functional groups of the this compound molecule has not been reported. This value is essential for predicting the ionization state of the molecule at different physiological pH values and for designing appropriate formulation strategies.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state can significantly influence the properties of a pharmaceutical salt. While the full crystal structures are not detailed here, X-ray crystallographic data for the diethanolamine (DEA) and triethanolamine (TEA) salts of this compound have been generated and are available in the supplementary materials of Patterson et al., J. Med. Chem. 2013, 56, 3, 1004–1011.[5]

Stability

The stability of this compound is pH-dependent. The dithiane ring of the sodium salt is stable at an acidic pH of 1.4. However, at a physiological pH of 7.4, it undergoes ring-opening to the monomeric 3-mercaptopyruvate, with a reported half-life of 2.0 hours.[2] This conversion is essential for its mechanism of action as a prodrug.

| Salt Form | Condition | Half-life (t₁/₂) | Method |

| This compound Sodium | pH 1.4 (pD 1.0) in D₂O | Stable over 22 hours[2] | ¹H NMR |

| This compound Sodium | pH 7.4 (pD 7.0) in D₂O | 2.0 hours[2] | ¹H NMR |

Table 2: Stability of this compound Sodium in Aqueous Solution

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound salts, based on published procedures.

Synthesis of this compound Salts

The synthesis of this compound salts is a two-step process involving the formation of the free acid, followed by salt formation with the desired base.[1][2]

Step 1: Synthesis of this compound Free Acid (2,5-Dihydroxy-1,4-dithiane-2,5-dicarboxylic acid)

-

Formation of Sodium Salt: To a solution of bromopyruvic acid in ethanol (B145695) at 0 °C, add two molar equivalents of sodium hydrosulfide (B80085) (NaSH).[5] Stir the reaction mixture until completion. The resulting product is the disodium (B8443419) salt of this compound.

-

Conversion to Free Acid: Dissolve the crude sodium salt in water and pass the solution through a cation exchange column in its acid form (e.g., Dowex 50 H⁺).[1]

-

Isolation: Lyophilize the eluate to obtain the this compound free acid as a stable solid.

Step 2: Formation of Amine Salts

-

Reaction: Dissolve the this compound free acid in a suitable solvent (e.g., water).

-

Addition of Base: Add a stoichiometric amount (2 equivalents) of the desired biocompatible amine (e.g., meglumine, ethanolamine, diethanolamine, or triethanolamine).[1]

-

Isolation: Remove the solvent by lyophilization to yield the corresponding amine salt.[1]

Shake-Flask Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: Add an excess amount of the this compound salt to a vial containing a known volume of purified water.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: As this compound lacks a strong UV chromophore, quantification of the dissolved salt in the supernatant requires a suitable analytical method.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an appropriate technique. The concentration is determined by comparing the response to a standard curve prepared with known concentrations of the salt.

¹H NMR for Stability Assessment

This protocol is based on the methodology used to determine the stability of this compound sodium salt.[2]

-

Sample Preparation: Prepare a solution of the this compound salt in deuterated water (D₂O) at a known concentration. For pH-dependent studies, use deuterated buffers (e.g., deuterated phosphate (B84403) buffer for pH 7.4 or DCl for pH 1.4).

-

Internal Standard: Add a known amount of an internal standard that does not react with the sample or degrade under the experimental conditions (e.g., t-butanol).[2]

-

NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., physiological temperature).

-

Data Analysis: The degradation of the dithiane ring can be monitored by observing the disappearance of the characteristic methylene (B1212753) proton signals of the ring and the appearance of signals corresponding to the monomeric 3-MP. Quantify the remaining this compound salt at each time point by integrating its signals relative to the internal standard. The half-life can be calculated from the first-order decay plot.

Mechanism of Action: The 3-MST Signaling Pathway

This compound acts as a prodrug for 3-mercaptopyruvate (3-MP). Upon entering the physiological environment, particularly the cytoplasm and mitochondria, the this compound dimer dissociates to release 3-MP. This 3-MP then serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST catalyzes the transfer of a sulfane sulfur atom from 3-MP to cyanide (CN⁻), resulting in the formation of the much less toxic thiocyanate (SCN⁻), which is then excreted. This enzymatic reaction requires cofactors such as thioredoxin (Trx) and dihydrolipoic acid (DHLA).[6][7][8]

Conclusion

The development of highly water-soluble salts of this compound, particularly the triethanolamine salt, represents a significant advancement in the creation of a viable intramuscular antidote for cyanide poisoning. While key physicochemical data such as melting points and pKa values for these salts are not yet widely available, the existing information on their enhanced solubility and the well-characterized mechanism of action provide a strong foundation for their continued development. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize these promising compounds and optimize their formulation for clinical use. Future work should focus on obtaining the missing quantitative data to build a complete physicochemical profile for each salt, enabling a more rational selection of the optimal candidate for clinical trials.

References

- 1. Brain 3-Mercaptopyruvate Sulfurtransferase (3MST): Cellular Localization and Downregulation after Acute Stroke | PLOS One [journals.plos.org]

- 2. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanide Antidotes for Mass Casualties: Water-Soluble Salts of the Dithiane (this compound) from 3-Mercaptopyruvate for Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxy-1,4-dithiane | 40018-26-6 | FD15929 [biosynth.com]

- 5. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sulfanegen: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and preclinical development of Sulfanegen as a promising cyanide countermeasure.

Introduction

Cyanide is a rapidly acting and highly lethal chemical agent that poses a significant threat in industrial accidents, smoke inhalation from fires, and as a potential agent of terrorism.[1] Its toxicity stems from the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to a halt in cellular respiration and rapid cytotoxic hypoxia.[1] Existing cyanide antidotes, while effective, often require intravenous administration, which presents logistical challenges in mass casualty scenarios where rapid treatment of a large number of victims is critical.[1][2] This necessity spurred the development of this compound, a novel cyanide antidote designed for intramuscular administration, offering a more practical solution for first responders.[1]

This compound is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), a natural substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1][3] The development of this compound was driven by the need to overcome the inherent instability and poor bioavailability of 3-MP itself.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Mechanism of Action: The 3-Mercaptopyruvate Sulfurtransferase Pathway

The primary mechanism of cyanide detoxification in the body involves the enzymatic transfer of a sulfur atom to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine.[1] While the rhodanese enzyme system has been traditionally recognized for this role, the 3-mercaptopyruvate sulfurtransferase (3-MST) pathway has emerged as a crucial and more widely distributed system for cyanide detoxification.[1][3] 3-MST is found in both the mitochondria and the cytosol of various tissues, including the central nervous system, offering a broader defense against cyanide toxicity compared to the predominantly mitochondrial rhodanese.[3]

This compound, a dimeric prodrug of 3-mercaptopyruvate, is designed to deliver its active monomer, 3-MP, upon administration.[3] The released 3-MP then serves as a sulfur donor for the 3-MST enzyme. The catalytic cycle involves the transfer of the sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate. This persulfide then readily donates the sulfur atom to a cyanide ion, regenerating the active enzyme and producing thiocyanate and pyruvate.[4]

Synthesis and Formulation Development

The initial development of this compound focused on creating a stable, water-soluble prodrug of 3-MP that could be formulated for intramuscular injection. The synthesis of this compound sodium involves a two-step process starting from bromopyruvic acid.[1] However, the aqueous solubility of the sodium salt was found to be insufficient for the desired intramuscular formulation.[1] This led to the exploration of various organic amine salts to enhance solubility.

| Salt Form | Aqueous Solubility (M) |

| Sodium | 0.35 |

| Tromethamine | Marginally more soluble than sodium salt |

| D-glucosamine | Marginally more soluble than sodium salt |

| Meglumine | > 1 |

| Ethanolamine | > 1 |

| Diethanolamine (DEA) | > 1 |

| Triethanolamine (B1662121) (TEA) | > 1 |

| N,N-dimethylaminoethanol (deanol) | > 1 |

| Table 1: Aqueous Solubility of Different this compound Salt Forms.[1] |

Of the highly soluble salts, the triethanolamine (TEA) salt was identified as a promising candidate for further development due to its favorable handling properties.[1]

Preclinical Efficacy

The efficacy of this compound has been evaluated in several animal models of cyanide poisoning, including mice, rabbits, and pigs.

Mouse Models

In mouse models, this compound has demonstrated significant efficacy in both non-lethal and lethal cyanide exposure scenarios. In a non-lethal model, the efficacy was assessed by measuring the reduction in the righting reflex recovery time, a measure of neurological function.[1] In lethal models, survival was the primary endpoint.

| Cyanide Model | This compound Administration | Dose (mmol/kg) | Outcome |

| KCN Injection (0.24 mmol/kg, IP) | Intravenous (pre-exposure) | 0.24 | 100% survival |

| KCN Injection (0.24 mmol/kg, IP) | Intravenous (pre-exposure) | ED₅₀ = 0.14 | 50% survival |

| KCN Injection (0.16 mmol/kg, IP) | Intramuscular (post-exposure) | - | Dose-dependent survival |

| HCN Gas Inhalation (534 ppm, 30 min) | Intraperitoneal (pre-exposure) | 0.2 | 100% survival |

| HCN Gas Inhalation (534 ppm, 30 min) | Intraperitoneal (pre-exposure) | ED₅₀ = 0.077 | 50% survival |

| Table 2: Efficacy of this compound in Mouse Models of Cyanide Poisoning.[3] |

Studies have also shown that the combination of this compound with another cyanide antidote, cobinamide, results in at least an additive therapeutic effect, with the combination therapy leading to significantly higher survival rates in both injection and inhalation models of cyanide poisoning in mice.[3][5]

Rabbit and Pig Models

In a rabbit model of sub-lethal cyanide toxicity, both intravenous and intramuscular administration of this compound sodium rapidly reversed the effects of cyanide on oxyhemoglobin and deoxyhemoglobin levels.[6][7] Red blood cell cyanide levels also returned to normal more quickly in this compound-treated animals compared to controls.[6][7]

A study in a juvenile pig model of lethal cyanide toxicity induced by sodium nitroprusside or sodium cyanide infusion demonstrated that intravenous administration of this compound sodium resulted in 100% survival, accompanied by a significant reduction in blood lactate (B86563) and cyanide levels.[1] In contrast, all placebo-treated animals succumbed to cyanide toxicity.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rabbits. Following intramuscular administration, the active metabolite, 3-MP, is rapidly absorbed and distributed.

| Parameter | Value |

| Half-life (t₁/₂) | ~114 minutes |

| Pharmacokinetic Model | One-compartment model with first-order distribution and elimination |

| Table 3: Pharmacokinetic Parameters of 3-MP after Intramuscular Administration of this compound in Rabbits.[2] |

The rapid appearance of 3-MP in the plasma and its relatively sustained presence are well-suited for the rapid treatment of acute cyanide poisoning.

Experimental Protocols

Non-lethal Mouse Model of Cyanide Toxicity

This protocol was developed to assess the efficacy of potential cyanide antidotes by measuring the recovery of the righting reflex, a neurological endpoint, thereby reducing the number of animals required compared to traditional LD₅₀ studies.[1]

Procedure:

-

A dose of cyanide is selected that disrupts the righting reflex for approximately one hour with minimal mortality.

-

Mice are administered the cyanide dose (e.g., via intraperitoneal injection).

-

The putative antidote (e.g., this compound) is administered either before (prophylactic) or after (therapeutic) the cyanide challenge, typically via intraperitoneal, intravenous, or oral routes.[1]

-

The time taken for each mouse to regain its righting reflex (the ability to right itself when placed on its back) is recorded.

-

The efficacy of the antidote is determined by the reduction in the average righting reflex recovery time compared to a placebo-treated control group.[1]

LC-MS/MS Analysis of 3-Mercaptopyruvate in Plasma

This method was developed for the quantitative analysis of 3-MP in plasma samples from animals treated with this compound.[8][9][10]

Sample Preparation:

-

An internal standard (¹³C₃-3-MP) is added to the plasma sample.[9][10]

-

The sample is then derivatized with monobromobimane (B13751) to form a stable 3-mercaptopyruvate-bimane complex, which prevents the dimerization of 3-MP and improves chromatographic performance.[8][9][10]

Instrumentation and Conditions:

Conclusion

This compound represents a significant advancement in the development of cyanide countermeasures. Its novel mechanism of action, leveraging the widely distributed 3-MST enzyme system, and its formulation for intramuscular administration address key limitations of existing antidotes. Preclinical studies have consistently demonstrated its efficacy and favorable pharmacokinetic profile in various animal models. The continued development of this compound holds great promise for improving preparedness and response to cyanide incidents, particularly in mass casualty settings. Further research, including clinical trials, will be crucial in translating this promising experimental antidote into a life-saving therapeutic for human use.

References

- 1. Development of this compound for mass cyanide casualties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Combination of Cobinamide and this compound Is Highly Effective in Mouse Models of Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Sodium Treatment in a Rabbit Model of Sub-Lethal Cyanide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound sodium treatment in a rabbit model of sub-lethal cyanide toxicity [escholarship.org]

- 8. Simultaneous determination of 3-mercaptopyruvate and cobinamide in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 3-mercaptopyruvate in rabbit plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Sulfanegen: An In-depth Technical Guide on Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is emerging as a significant therapeutic agent, primarily recognized for its role as a prodrug of 3-mercaptopyruvate (B1229277) (3-MP).[1][2] Its mechanism of action is intrinsically linked to the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a key player in cyanide detoxification and the mitigation of oxidative stress through the production of hydrogen sulfide (B99878) (H₂S).[3][4] Understanding the cellular uptake and subsequent distribution of this compound is paramount for optimizing its therapeutic efficacy and developing next-generation compounds. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport, subcellular localization, and metabolic fate of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways.

Pharmacokinetics and Biodistribution: A Systemic Overview

In vivo studies in animal models have provided foundational insights into the pharmacokinetic profile of this compound. Following administration, this compound is rapidly absorbed and converted to its active form, 3-MP.[1][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from studies in mice and rabbits.

Table 1: Pharmacokinetic Parameters of this compound in Mice [6]

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Half-life (t½) | 2.11 h | 2.41 h |

| Clearance (CL) | 2.30 L/h/kg | 8.29 L/h/kg |

| Volume of Distribution (Vd) | 7.21 L/kg | 28.78 L/kg |

| AUC (0-t) | 4.35 hµg/mL | 6.03 hµg/mL |

| Oral Bioavailability (F) | - | 26.44% |

Table 2: Pharmacokinetic Parameters of this compound (measured as 3-MP) in Rabbits [1][7]

| Parameter | Intramuscular Administration |

| Half-life (t½) | ~114 min |

| Pharmacokinetic Model | One-compartment with first-order distribution and elimination |

Table 3: Brain Distribution of this compound in Mice (50 mg/kg, intraperitoneal injection) [6]

| Time Point | Brain Concentration (µM) | Plasma Concentration (µM) |

| 1 hour | 46 | ~10 |

| 2 hours | ~46 | < 5 |

| Brain/Plasma AUC Ratio | 2.334 | - |

These data indicate that this compound has a relatively short half-life and satisfactory oral bioavailability and brain penetration, making it a viable candidate for therapeutic development.[6]

Cellular Uptake and Intracellular Fate

While systemic pharmacokinetics are partially understood, the precise mechanisms governing the entry of this compound and its active metabolite, 3-MP, into cells and their subsequent subcellular distribution are not yet fully elucidated.

Proposed Cellular Uptake Mechanisms

Direct experimental evidence for the specific transporters of this compound or 3-MP is currently lacking. However, based on the structural similarity of 3-MP to pyruvate (B1213749), a key metabolic intermediate, it is hypothesized that its transport across the plasma membrane and into the mitochondria is mediated by monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC), respectively.[7][8][9]

The diagram below illustrates the proposed pathway for the cellular uptake and metabolic activation of this compound.

Caption: Proposed pathway for this compound uptake and metabolism.

Subcellular Distribution of the Target Enzyme: 3-MST

The primary target of this compound's active metabolite, 3-MP, is the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). Studies have shown that 3-MST is localized in both the cytoplasm and the mitochondria.[6][10] Specifically, within the mitochondria, 3-MST has been found on the inner mitochondrial membrane.[6] This dual localization suggests that 3-MP can exert its effects in multiple cellular compartments.

Cellular Effects of this compound Treatment

In vitro studies have begun to elucidate the downstream cellular effects of this compound. Treatment of SH-SY5Y neuroblastoma cells with this compound resulted in a dose- and time-dependent increase in intracellular H₂S levels.

Table 4: H₂S Release in SH-SY5Y Cells Treated with this compound [6]

| Treatment | H₂S Increase (%) |

| 100 µM this compound (6h) | 57% |

| 200 µM this compound (6h) | 81% |

| 200 µM this compound (2h) | 42% |

| 200 µM this compound (24h) | 27% |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for key experiments related to the study of this compound's cellular uptake and effects.

Protocol 1: In Vivo Pharmacokinetic and Brain Distribution Study in Mice[6]

-

Animal Model: 8-week-old male CF-1 mice.

-

Drug Administration:

-

Oral Bioavailability: Administer this compound orally (50 mg/kg) and intravenously (10 mg/kg).

-

Brain Distribution: Inject this compound intraperitoneally (50 mg/kg).

-

-

Sample Collection:

-

Blood: Collect blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, and 6 hours post-administration.

-

Brain and Plasma: Euthanize animals at 0.5, 1, 2, 3, and 4 hours post-administration and collect plasma and brain tissue.

-

-

Sample Preparation:

-

Deproteinize plasma and brain homogenates with acetonitrile.

-

Derivatize with monobromobimane (B13751) (500 µM) in 5 mM ammonium (B1175870) formate (B1220265) solution and heat at 70°C for 15 minutes.

-

-

Analysis: Analyze samples using LC-MS/MS to quantify this compound (as its 3-MP derivative).

The following diagram outlines the workflow for this in vivo study.

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Protocol 2: General In Vitro Cellular Uptake Assay

This protocol is a generalized procedure that can be adapted to study the uptake of this compound or 3-MP in a specific cell line.

-

Cell Culture: Seed the desired cell line (e.g., SH-SY5Y, hepatocytes) in 24- or 96-well plates and grow to near confluence.

-

Assay Preparation:

-

Aspirate the growth medium and wash the cells with a buffered salt solution (e.g., HBSS-HEPES, pH 7.4).

-

Add fresh assay buffer to each well.

-

-

Inhibitor Pre-incubation (Optional): To investigate the involvement of specific transporters, pre-incubate a subset of wells with known inhibitors (e.g., inhibitors of MCTs or MPCs) for 30 minutes.

-

Uptake Initiation: Add this compound or radiolabeled/fluorescently-tagged 3-MP to each well to initiate the uptake.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 2, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.

-

Uptake Termination:

-

Rapidly aspirate the uptake solution.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Quantify the intracellular concentration of the compound using an appropriate analytical method (e.g., LC-MS/MS for unlabeled compound, scintillation counting for radiolabeled compound, or fluorescence spectroscopy for fluorescently-tagged compound).

-

Normalize the uptake to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

-

The logical flow of this experimental protocol is depicted below.

Caption: Logical workflow for a generic in vitro cellular uptake experiment.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the in vivo pharmacology of this compound, there remain critical unanswered questions regarding its cellular transport and distribution. Future research should focus on:

-

Identification of Transporters: Elucidating the specific plasma membrane and mitochondrial transporters responsible for the uptake of this compound and 3-MP. This could involve studies using siRNA-mediated knockdown of candidate transporters or competitive inhibition assays.

-

Quantitative Uptake Kinetics: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of this compound/3-MP uptake in various cell types to understand the efficiency and saturability of the transport process.

-

Subcellular Quantification: Developing methods to quantify the concentration of 3-MP in different subcellular compartments, particularly the cytosol and mitochondria, to better understand its localized metabolic effects.

Addressing these knowledge gaps will be instrumental in the rational design of future therapeutics that leverage the 3-MST pathway and will provide a more complete picture of the cellular journey of this compound.

References

- 1. Pyruvate and ketone-body transport across the mitochondrial membrane. Exchange properties, pH-dependence and mechanism of the carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [iro.uiowa.edu]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. folia.unifr.ch [folia.unifr.ch]

- 6. Tissue and subcellular distribution of mercaptopyruvate sulfurtransferase in the rat: confocal laser fluorescence and immunoelectron microscopic studies combined with biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier [mdpi.com]

- 9. Mitochondrial pyruvate transport: a historical perspective and future research directions - PMC [pmc.ncbi.nlm.nih.gov]